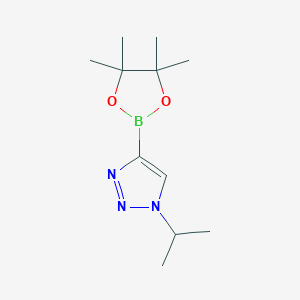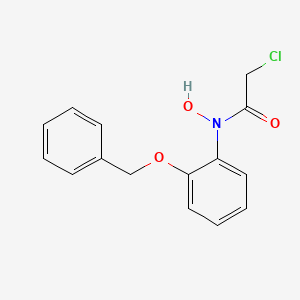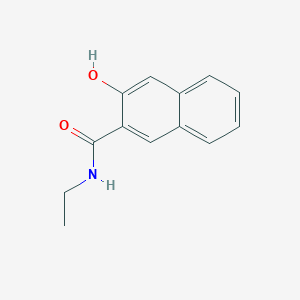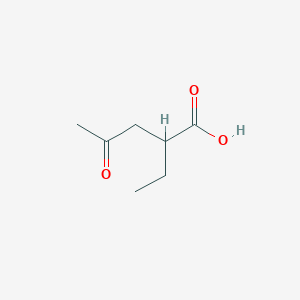![molecular formula C14H25BO3Si B13990862 [5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl(dimethyl)silyl group and an ethyl group. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid typically involves the following steps:
Formation of the Phenyl Ring Substituents: The phenyl ring is first substituted with the tert-butyl(dimethyl)silyl group and the ethyl group. This can be achieved through various organic reactions, such as Friedel-Crafts alkylation or silylation reactions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced through a borylation reaction. This can be done using reagents such as boronic acid or boronic esters in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The phenyl ring substituents can undergo reduction reactions to form corresponding reduced products.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters and boronic anhydrides.
Reduction: Reduced phenyl ring derivatives.
Substitution: Substituted phenyl ring derivatives with various functional groups.
Aplicaciones Científicas De Investigación
[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron-related biological processes.
Industry: It is used in the production of advanced materials, such as boron-doped polymers and ceramics.
Mecanismo De Acción
The mechanism of action of [5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme inhibition and receptor binding. The tert-butyl(dimethyl)silyl group provides steric protection and enhances the stability of the compound, allowing it to interact selectively with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the tert-butyl(dimethyl)silyl and ethyl groups, making it less sterically hindered and less stable.
[4-(Tert-butyl(dimethyl)silyl)phenyl]boronic Acid: Similar structure but lacks the ethyl group, resulting in different reactivity and selectivity.
[2-Ethylphenyl]boronic Acid: Lacks the tert-butyl(dimethyl)silyl group, making it less sterically protected.
Uniqueness
[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid is unique due to the combination of the boronic acid group with the sterically hindered tert-butyl(dimethyl)silyl group and the ethyl group. This unique structure provides enhanced stability, selectivity, and reactivity, making it a valuable compound for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C14H25BO3Si |
|---|---|
Peso molecular |
280.24 g/mol |
Nombre IUPAC |
[5-[tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid |
InChI |
InChI=1S/C14H25BO3Si/c1-7-11-8-9-12(10-13(11)15(16)17)18-19(5,6)14(2,3)4/h8-10,16-17H,7H2,1-6H3 |
Clave InChI |
JRSIARZBCYVFTG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)CC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol,2-[[(4-nitrophenyl)methylene]amino]-](/img/structure/B13990779.png)
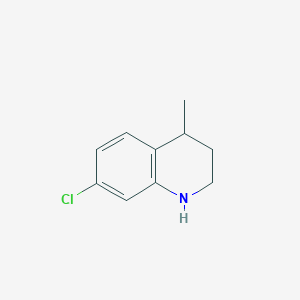
![1-O-tert-butyl 3-O-methyl (3S,4S)-4-[[5-(2,4-difluorophenyl)-1,2-oxazole-3-carbonyl]amino]piperidine-1,3-dicarboxylate](/img/structure/B13990786.png)
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
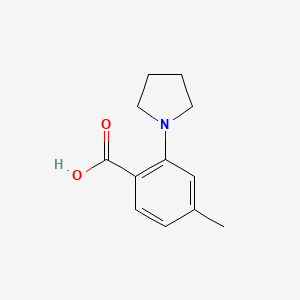

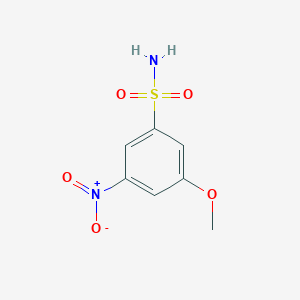
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
